5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Description
5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a complex organic compound with a unique structure It contains a pyrazole ring substituted with sec-butoxymethyl and difluoromethyl groups, along with a sulfonyl chloride functional group
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-3-6(2)17-5-7-8(18(10,15)16)4-13-14(7)9(11)12/h4,6,9H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGIIUFVGKLMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1C(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the sec-butoxymethyl and difluoromethyl groups. The final step involves the addition of the sulfonyl chloride group.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of sec-Butoxymethyl Group: The sec-butoxymethyl group can be introduced via an alkylation reaction using sec-butyl bromide and a suitable base.
Introduction of Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylating agents such as difluoromethyl iodide.
Addition of Sulfonyl Chloride Group: The final step involves the reaction of the intermediate compound with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Usually performed under acidic or basic conditions with water or aqueous solutions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation or hydrolysis reactions.
Scientific Research Applications
5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonate: Contains a sulfonate group instead of sulfonyl chloride.
5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonothioate: Contains a sulfonothioate group instead of sulfonyl chloride.
Uniqueness
The presence of the sulfonyl chloride group in 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride makes it highly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives. This reactivity, combined with the stability imparted by the difluoromethyl group, makes it a valuable compound in synthetic chemistry and various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
